molecular formula C13H19NO3 B1605801 Detanosal CAS No. 23573-66-2

Detanosal

Cat. No. B1605801
CAS RN: 23573-66-2
M. Wt: 237.29 g/mol
InChI Key: QXNKAUNWERFBBV-UHFFFAOYSA-N
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Description

Detanosal is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is used as a reagent in various experiments. Detanosal is a complex molecule that has several applications in the field of biochemistry and molecular biology.

Scientific Research Applications

1. Biofuel Cells

Detanosal has been explored in the context of biofuel cells. Studies like those by Moehlenbrock and Minteer (2008) have focused on stabilizing and immobilizing enzymes in biofuel cells, enhancing their lifespan from hours to days. This research is significant for the commercial application of biofuel cell technology (Moehlenbrock & Minteer, 2008).

2. Wastewater Treatment

Detanosal has potential applications in wastewater treatment. Paton (1994) reported on the use of algae in improving wastewater detoxification systems. This research provides insights into using Detanosal in conjunction with algae for more efficient wastewater management (Paton, 1994).

3. Digital Enterprise Technology

The role of Detanosal in Digital Enterprise Technology (DET) has been highlighted by Maropoulos (2003). DET involves digital modeling of product development and realization processes, where Detanosal might play a significant role in enhancing these processes (Maropoulos, 2003).

4. Direct Electron Transfer Bioanodes

Research by Neto et al. (2013) on direct electron transfer (DET) bioanodes for ethanol biofuel cells has shown that Detanosal can be effective in these applications. Their study demonstrates the potential of Detanosal in enhancing the performance of biofuel cells (Neto et al., 2013).

5. CO2 Capture

Wang et al. (2021) explored the use of Detanosal in CO2 capture. Their study provides a promising perspective on using Detanosal in energy-efficient processes for environmental management (Wang et al., 2021).

6. Antimicrobial Properties

The antimicrobial properties of Detanosal have been studied by Mbock et al. (2020), who examined its effectiveness against salmonella. This research suggests potential medical applications of Detanosal in combating bacterial infections (Mbock et al., 2020).

7. Ontology in Data Analysis

Souza et al. (2014) discussed the use of Detanosal in developing ontologies for data analysis, especially in detrending time series. This application is relevant in scientific research involving large datasets (Souza et al., 2014).

8. Phenomenal Consciousness Theory

Detanosal's application extends to theoretical studies like Dynamical Emergence Theory (DET), as explored by Moyal et al. (2020). DETassociates consciousness with the topology and geometry of a physical system’s dynamics, offering a unique perspective on how Detanosal might contribute to understanding consciousness (Moyal, Fekete, & Edelman, 2020).

9. High Current Density Bioanodes

Further exploring biofuel cells, Neto et al. (2015) investigated high current density bioanodes using Detanosal. Their findings are vital for the development of more efficient biofuel cells, highlighting the versatility of Detanosal in energy conversion applications (Neto et al., 2015).

properties

IUPAC Name

2-(diethylamino)ethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15/h5-8,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNKAUNWERFBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178212
Record name Detanosal [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Detanosal

CAS RN

23573-66-2
Record name Detanosal [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023573662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Detanosal [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DETANOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y09NU9DS9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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